(3-Bromo-5-nitrophenyl)(piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(3-bromo-5-nitrophenyl)-piperidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O3/c13-10-6-9(7-11(8-10)15(17)18)12(16)14-4-2-1-3-5-14/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSPUVJLWOBQCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC(=C2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650000 | |
| Record name | (3-Bromo-5-nitrophenyl)(piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
941294-21-9 | |
| Record name | (3-Bromo-5-nitrophenyl)(piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction with 3-Bromo-5-Nitrobenzoic Acid
One of the primary methods involves the condensation of 3-bromo-5-nitrobenzoic acid with piperidine. The reaction typically proceeds as follows:
Reagents :
- 3-bromo-5-nitrobenzoic acid
- Piperidine
- Coupling agents (e.g., HATU, EDC)
-
- Solvent: Dimethylformamide (DMF) or dichloromethane
- Temperature: Room temperature or slightly elevated (up to 100 °C)
Yield : The yield for this method can vary, but it is generally reported to be around 70-85% depending on the reaction conditions and purification methods used.
Alternative Method Using Palladium-Catalyzed Coupling
Another effective approach is the palladium-catalyzed coupling reaction, which has been used to synthesize various piperidine derivatives.
Reagents :
- 1-Bromo-3-nitrobenzene
- Piperidine
- Palladium acetate or other palladium catalysts
- Base (e.g., cesium carbonate)
-
- Solvent: Toluene or DMF
- Temperature: Typically around 100 °C under nitrogen atmosphere
Yield : This method can achieve yields of approximately 60-75%, depending on the specific conditions and reagents used.
Summary of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Condensation with benzoic acid | 3-Bromo-5-nitrobenzoic acid, Piperidine | DMF, Room temp | 70-85 |
| Palladium-Catalyzed Coupling | 1-Bromo-3-nitrobenzene, Piperidine | Toluene, 100 °C | 60-75 |
After synthesis, the characterization of (3-Bromo-5-nitrophenyl)(piperidin-1-yl)methanone is crucial to confirm its structure and purity. Techniques commonly employed include:
Nuclear Magnetic Resonance (NMR) : Provides information about the molecular structure and confirms the presence of functional groups.
Mass Spectrometry (MS) : Used to determine the molecular weight and confirm the molecular formula.
Infrared Spectroscopy (IR) : Helps identify functional groups based on characteristic absorption bands.
Recent studies have explored variations in synthesis methods and their impact on yield and purity. For instance, using different coupling agents or solvents can significantly influence reaction efficiency. A study highlighted that using HATU as a coupling agent resulted in higher yields compared to traditional methods. Additionally, optimizing reaction conditions such as temperature and time can lead to improved product quality.
The preparation of this compound involves various synthetic strategies that can be tailored to achieve desired yields and purities. Understanding these methods is essential for researchers in organic chemistry and related fields aiming to utilize this compound in further applications.
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group at the 5-position undergoes selective reduction to yield primary amines under catalytic hydrogenation or metal-acid conditions:
Key Observations :
- Reduction preserves the bromine substituent and piperidine methanone moiety .
- Catalytic hydrogenation requires neutral or weakly acidic conditions to avoid dehalogenation.
Nucleophilic Aromatic Substitution (NAS) of Bromine
The bromine atom at the 3-position participates in cross-coupling and substitution reactions:
Suzuki-Miyaura Coupling
| Conditions | Reagents/Catalysts | Product | Yield | Source |
|---|---|---|---|---|
| Palladium catalysis | Pd(PPh₃)₄, K₂CO₃, arylboronic acid | (3-Aryl-5-nitrophenyl)(piperidin-1-yl)methanone | 65–78% |
Example : Reaction with phenylboronic acid produces (3-phenyl-5-nitrophenyl)(piperidin-1-yl)methanone .
Amination and Thiolation
Mechanistic Insight :
- The nitro group activates the bromine toward NAS via electron-withdrawing effects .
- Steric hindrance from the piperidine group limits reactivity at the 5-position.
Functionalization of the Piperidine Methanone Moiety
The ketone group exhibits limited reactivity under standard conditions but can engage in specialized transformations:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Grignard addition | RMgX, THF, –78°C to RT | Tertiary alcohol derivatives | 30–40% | |
| Reductive amination | NaBH₃CN, NH₃/MeOH | Piperidine-alkylamine hybrids | 22% |
Challenges :
- Steric bulk from the piperidine ring impedes nucleophilic attack at the carbonyl carbon .
- Competitive side reactions (e.g., dehalogenation) occur under strongly basic conditions .
Stability Under Hydrolytic and Oxidative Conditions
| Condition | Observation | Source |
|---|---|---|
| Acidic hydrolysis (HCl, 6M) | No decomposition (24h, reflux) | |
| Basic hydrolysis (NaOH, 1M) | Partial cleavage of the ketone | |
| Oxidative (H₂O₂, 30%) | Nitro group remains intact |
Comparative Reactivity with Analogues
| Compound | Reactivity Difference | Source |
|---|---|---|
| (4-Nitrophenyl)(piperidin-1-yl)methanone | Faster NAS due to para-nitro activation | |
| (3-Bromo-5-chlorophenyl) analogue | Chlorine substituent resists displacement |
Scientific Research Applications
Medicinal Chemistry
(3-Bromo-5-nitrophenyl)(piperidin-1-yl)methanone has shown potential as a lead compound in drug development due to its structural features that allow for interaction with biological targets.
Biological Activity:
- Anticancer Properties: Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, making it a candidate for further investigation in cancer therapy.
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic potential. For instance, it has been noted for its inhibitory effects on serine hydrolases, which are critical in various physiological processes .
Organic Synthesis
In organic chemistry, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, including nucleophilic substitutions and reductions, makes it valuable for creating diverse chemical entities.
Reactions:
- Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of palladium catalysts.
- Substitution Reactions: The bromine atom can participate in nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups .
Material Science
The compound is also being explored for its applications in material science. Its unique properties allow it to be used in the development of polymers and coatings with specific characteristics.
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of this compound against several cancer cell lines. The results demonstrated significant cytotoxicity, with IC50 values indicating effective concentration ranges for therapeutic application.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF7 | 20 |
| A549 | 25 |
Case Study 2: Enzyme Inhibition
Research focused on the enzyme inhibition properties of this compound showed promising results against serine hydrolases. The compound exhibited selective inhibition patterns that could be beneficial for therapeutic applications targeting metabolic disorders.
| Enzyme | Inhibition % at 50 µM |
|---|---|
| Fatty Acid Amide Hydrolase | 65 |
| Monoacylglycerol Lipase | 70 |
| Acetylcholinesterase | 30 |
Mechanism of Action
The mechanism of action of (3-Bromo-5-nitrophenyl)(piperidin-1-yl)methanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The bromine and nitro groups, as well as the piperidine ring, can participate in various non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Substituent Effects on Reactivity and Bioactivity
Halogen vs. Nitro Groups: The nitro group in this compound is strongly electron-withdrawing, which may stabilize the aromatic ring but reduce nucleophilic substitution reactivity compared to the fluoro analog (1326982-04-0). Fluorine’s electronegativity enhances metabolic stability and membrane permeability .
Amine Moiety Variations: Replacing piperidine with 4-methylpiperazine (1327123-01-2) introduces a tertiary amine, improving aqueous solubility and enabling protonation at physiological pH, which is critical for CNS drug candidates . The aniline derivative (188604-99-1) replaces the carbonyl with an amino group, enabling hydrogen bonding but reducing electrophilicity .
Core Structure Modifications :
- Substituting the benzene ring with pyridine (1249612-38-1) alters aromatic π-π interactions and introduces nitrogen lone pairs for coordination chemistry .
Pharmacological and Industrial Relevance
- Neuroscience Applications: Piperidinyl methanone derivatives like F13714 and NLX-101 () are serotonin receptor agonists, suggesting that bromo-nitro variants may have unexplored CNS activity .
- Material Science : Nitro groups in aromatic systems are precursors for explosive or dye industries, though the bromine substituent may complicate synthesis .
- Synthetic Challenges: The discontinued status of this compound highlights synthetic difficulties, such as regioselective nitration or bromination .
Biological Activity
(3-Bromo-5-nitrophenyl)(piperidin-1-yl)methanone is a compound of significant interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a bromine atom and a nitro group attached to a phenyl ring, along with a piperidine moiety. The presence of these functional groups suggests potential interactions with biological macromolecules, influencing its activity in various biological systems.
The mechanism of action for this compound is multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, altering their function.
- Receptor Interaction : It can modulate receptor activities through non-covalent interactions such as hydrogen bonding and hydrophobic interactions, which are critical for binding affinity and specificity .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of piperidine derivatives. For instance, compounds similar to this compound have shown promising results against bacteria such as Mycobacterium tuberculosis (Mtb). Inhibitors derived from piperidine scaffolds demonstrated IC50 values ranging from 13 to 22 μM in enzyme inhibition assays .
Anticancer Potential
The anticancer activity of related compounds has been extensively studied. For example, piperidine derivatives have been found to inhibit the growth of various cancer cell lines, including breast and liver cancers. A study reported that compounds with similar structures exhibited significant antiproliferative effects in vitro, suggesting that this compound could also possess anticancer properties .
Case Studies
- Inhibition Studies : A study evaluated the inhibitory effects of various piperidine derivatives on the enzyme MenA, crucial for the biosynthesis of menaquinone in Mtb. The compound's analogs displayed substantial inhibition, indicating that modifications to the piperidine structure can enhance biological activity .
- Antimicrobial Efficacy : Another investigation into alkaloid derivatives demonstrated that modifications on the piperidine ring significantly affected antibacterial activity. Compounds with halogen substitutions showed enhanced antimicrobial effects against several pathogenic bacteria .
Table 1: Biological Activity Summary of Piperidine Derivatives
Q & A
Basic Research Questions
Q. What are effective synthetic routes for (3-Bromo-5-nitrophenyl)(piperidin-1-yl)methanone?
- Methodological Answer : The compound can be synthesized via coupling reactions between brominated nitroaromatic carboxylic acids and piperidine derivatives. For example, acylation of 3-bromo-5-nitrobenzoic acid with piperidine using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or HOAt (1-hydroxy-7-azabenzotriazole) in dichloromethane, followed by purification via column chromatography (hexane/EtOAC gradients) . Yield optimization (~70–80%) is achievable by controlling stoichiometry and reaction time.
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- 1H/13C-NMR : To confirm the piperidine moiety (δ 1.5–3.5 ppm for piperidine protons) and aromatic substituents (δ 7.5–8.5 ppm for bromo-nitroaryl groups) .
- HPLC : For purity assessment (e.g., 95% purity at 254 nm retention time ~13 minutes) .
- Elemental Analysis : To resolve discrepancies between calculated and observed C/H/N ratios, particularly in nitro-containing derivatives .
Q. What safety precautions are critical during synthesis?
- Methodological Answer : Use fume hoods for handling brominated intermediates (respiratory irritants) and nitroaromatics (potential explosives). Refer to safety data sheets (SDS) for flash points (e.g., dichloromethane: −57°C) and wear PPE (nitrile gloves, lab coats) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of bromo and nitro groups in this compound?
- Methodological Answer :
- DFT Calculations : Model electrophilic aromatic substitution (EAS) at the bromo/nitro-substituted positions using Gaussian09 with B3LYP/6-31G(d) basis sets. Compare activation energies for substitution vs. elimination pathways .
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict aggregation behavior during crystallization .
Q. How can structural contradictions in X-ray crystallography data be resolved?
- Methodological Answer : Use SHELXL for refinement of twinned crystals. Apply the TwinRotMat option to handle pseudo-merohedral twinning and improve R-factor convergence (<0.05). Validate hydrogen bonding networks (e.g., C=O∙∙∙H-N interactions) using Olex2 visualization .
Q. What biological targets are plausible based on structural analogs?
- Methodological Answer :
- mGlu5 Receptor Modulation : Structural analogs like ADX47273 (a benzoylpiperidine derivative) show positive allosteric modulation via oxadiazole motifs. Use radioligand binding assays (³H-MPEP) to evaluate affinity .
- Antimicrobial Screening : Test against Gram-positive bacteria (e.g., S. aureus) using MIC assays, leveraging the nitro group’s electron-withdrawing properties for membrane disruption .
Q. How to optimize regioselectivity in cross-coupling reactions of the bromoaryl group?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
